molecular formula C12H15BrN2O B1374772 2-Bromo-6-(4-methylpiperazino)benzaldehyde CAS No. 1381944-64-4

2-Bromo-6-(4-methylpiperazino)benzaldehyde

Cat. No.: B1374772
CAS No.: 1381944-64-4
M. Wt: 283.16 g/mol
InChI Key: SKXRXIOFWRSMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(4-methylpiperazino)benzaldehyde is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(4-methylpiperazino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(4-methylpiperazino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRXIOFWRSMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743054
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-64-4
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-6-(4-methylpiperazino)benzaldehyde supplier and price comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Application of 2-Bromo-6-(4-methylpiperazino)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic procurement, quality assessment, and synthetic application of the versatile building block, 2-Bromo-6-(4-methylpiperazino)benzaldehyde. As a molecule incorporating a reactive aldehyde, a synthetically valuable bromo-substituent, and a privileged piperazine moiety, its effective use is predicated on a thorough understanding of its sourcing and handling.

Strategic Importance in Modern Synthesis

2-Bromo-6-(4-methylpiperazino)benzaldehyde is a key intermediate in the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to improve solubility and pharmacokinetic properties.[1] The presence of the bromine atom allows for facile carbon-carbon bond formation through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups.[2][3][4][5] The aldehyde functionality provides a handle for a plethora of chemical transformations, including reductive aminations and condensations.[6] The judicious use of this trifunctional building block can significantly streamline synthetic routes to novel compounds.

Supplier and Price Comparison

The selection of a reliable supplier is a critical first step in any research endeavor. Factors such as purity, batch-to-batch consistency, and the availability of analytical data should be weighed alongside cost. Below is a comparative analysis of several suppliers for 2-Bromo-6-(4-methylpiperazino)benzaldehyde (CAS No. 1381944-64-4).

Table 1: Supplier and Price Comparison for 2-Bromo-6-(4-methylpiperazino)benzaldehyde

SupplierCatalog NumberPurityQuantityPrice (USD)Availability
P212121CO-SH-5458>98.0%1 g$142.40Usually Ships within 48 hrs
AOBChemN/A>95%1 g$76.00In Stock
5 g$228.00In Stock
10 g$342.00In Stock
ChemicalBookCB22643339N/A100mg$60.00In Stock (via TRC)
1g$157.00In Stock (via AK Scientific)

Proposed Synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde

While not widely detailed in the literature, a plausible and efficient synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde involves a nucleophilic aromatic substitution reaction. This approach would utilize a readily available di-halogenated benzaldehyde as the starting material.

G cluster_synthesis Proposed Synthetic Route SM1 2,6-Dibromobenzaldehyde Reaction Nucleophilic Aromatic Substitution (e.g., DMF, K2CO3, heat) SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Product 2-Bromo-6-(4-methylpiperazino)benzaldehyde Reaction->Product

Figure 1: Proposed synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde.

Quality Control: A Self-Validating Workflow

To ensure the integrity of experimental results, it is imperative to establish a robust quality control workflow for all incoming starting materials. This serves as a self-validating system to confirm the identity, purity, and stability of the compound.

Analytical Workflow

G cluster_qc In-House Quality Control Workflow Start Received Compound HNMR 1H NMR Spectroscopy (Structural Confirmation) Start->HNMR LCMS LC-MS Analysis (Molecular Weight & Purity) Start->LCMS HPLC HPLC/UPLC Analysis (Quantitative Purity) Start->HPLC Decision Meets Specifications? HNMR->Decision LCMS->Decision HPLC->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Reject Lot / Contact Supplier Decision->Fail No

Figure 2: Quality control workflow for incoming starting materials.

Experimental Protocols for Quality Control

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: The spectrum should be consistent with the structure of 2-Bromo-6-(4-methylpiperazino)benzaldehyde. Expect to observe signals for the aldehydic proton (typically δ 9.5-10.5 ppm), aromatic protons, and the protons of the methyl and piperazine groups. The integration of these signals should correspond to the number of protons in each environment.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5-95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the protonated molecule [M+H]⁺. The expected m/z for C₁₂H₁₅BrN₂O is approximately 283.05.

  • Data Analysis: The chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the expected molecular weight of the compound.

Protocol 3: HPLC/UPLC for Purity Assessment

  • Chromatographic Conditions: Utilize similar chromatographic conditions as in the LC-MS analysis.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks. For most applications, a purity of ≥95% is desirable.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

A common and powerful application of 2-Bromo-6-(4-methylpiperazino)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage.[2][3][4][5]

Experimental Workflow

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Setup Combine Reactants, Catalyst, Ligand, and Base in a Flask Inert Degas and Place under Inert Atmosphere (N2 or Ar) Setup->Inert Heat Heat to Reaction Temperature (e.g., 80-100 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 3: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

Reaction: 2-Bromo-6-(4-methylpiperazino)benzaldehyde with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-Bromo-6-(4-methylpiperazino)benzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2-Bromo-6-(4-methylpiperazino)benzaldehyde is a valuable and versatile building block for organic synthesis. A careful selection of suppliers and a rigorous in-house quality control process are essential to ensure the reliability and reproducibility of experimental results. The synthetic protocols outlined in this guide provide a framework for the effective utilization of this compound in the synthesis of more complex molecular architectures.

References

  • P212121. 2-Bromo-6-(4-methylpiperazino)benzaldehyde. [Link]

  • AOBChem. Benzaldehyde, 2-bromo-6-(4-methyl-1-piperazinyl)-. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • The Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • NIST. Benzaldehyde, 2-bromo-. [Link]

Sources

Methodological & Application

Suzuki coupling reaction conditions for 2-Bromo-6-(4-methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Bromo-6-(4-methylpiperazino)benzaldehyde

Executive Summary

This guide details the reaction engineering required to perform high-yield Suzuki-Miyaura cross-coupling on 2-Bromo-6-(4-methylpiperazino)benzaldehyde . This substrate presents a "perfect storm" of synthetic challenges: extreme steric congestion (ortho-disubstitution), catalyst poisoning potential (basic piperazine nitrogen), and electrophilic sensitivity (aldehyde).

Standard protocols using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are not recommended due to high failure rates caused by ligand displacement by the piperazine moiety. This protocol utilizes sterically demanding, electron-rich Buchwald ligands (SPhos/XPhos) to overcome the energy barrier of oxidative addition and prevent catalyst deactivation.

Substrate Analysis & Mechanistic Strategy

The Challenge: Sterics and Electronics

The substrate features a bromine atom flanked by an aldehyde at C1 and a bulky 4-methylpiperazine at C6.

  • Steric Wall: The C6-piperazine forces the bromine out of plane, making the oxidative addition of Palladium(0) kinetically difficult.

  • Catalyst Poisoning: The

    
     nitrogen of the piperazine is a competent Lewis base. In the absence of a strongly binding ligand, this nitrogen will coordinate to the Pd(II) center, forming an inactive "palladacycle" resting state.
    
  • Aldehyde Liability: Strong bases (e.g., hydroxides, alkoxides) can trigger Cannizzaro disproportionation or aldol condensation.

The Solution: Ligand Engineering

We utilize Dialkylbiaryl phosphines (Buchwald Ligands). Specifically, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.

  • Why SPhos? The methoxy groups on the biaryl backbone provide hemilabile coordination to the Pd center, stabilizing it during the catalytic cycle. The bulky cyclohexyl groups on the phosphorus prevent the piperazine nitrogen from displacing the ligand.

ReactionLogic Substrate 2-Bromo-6-(4-methylpiperazino) benzaldehyde Challenge1 Steric Hindrance (Ortho-substitution) Substrate->Challenge1 Challenge2 Catalyst Poisoning (Basic Amine) Substrate->Challenge2 Solution Ligand Selection: SPhos or XPhos Challenge1->Solution Requires Bulk Challenge2->Solution Requires Strong Binding Mechanism Facilitates Oxidative Addition & Prevents N-Coordination Solution->Mechanism Result Successful Cross-Coupling Mechanism->Result

Figure 1: Strategic logic for overcoming substrate-specific challenges.

Standardized Protocol (Method A: High Performance)

This is the preferred method for high-value intermediates where yield is critical.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile2-Bromo-6-(4-methylpiperazino)benzaldehyde
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst Source 0.02 (2 mol%)Metal CenterPd(OAc)₂ or Pd₂(dba)₃
Ligand 0.04 (4 mol%)Chiral/Steric ControlSPhos (CAS: 657408-07-6)
Base 3.0ActivatorK₃PO₄ (Tribasic Potassium Phosphate)
Solvent [0.2 M]Medium1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
  • Pre-Catalyst Formation (Critical):

    • In a vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in dry 1,4-dioxane. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active L-Pd(0) species.

    • Note: Pre-forming the catalyst prevents the piperazine in the substrate from sequestering the "naked" palladium before the ligand binds.

  • Reaction Assembly:

    • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

      • Substrate (1.0 equiv)

      • Boronic Acid (1.2 equiv)[1]

      • K₃PO₄ (3.0 equiv, finely ground)

    • Seal the vessel and purge with Nitrogen or Argon for 5 minutes (3 cycles of vacuum/backfill).

  • Solvent Addition:

    • Add the degassed water and the remaining 1,4-dioxane via syringe.

    • Add the Pre-Catalyst Solution prepared in Step 1.

  • Execution:

    • Heat the mixture to 90°C (oil bath) or 100°C (microwave, 30 mins).

    • Monitor by LC-MS. The aldehyde peak (typically ~10 ppm in NMR, or distinct UV trace) should shift significantly upon coupling.

  • Workup (Amine-Specific):

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Do not use acid. Wash with Saturated NaHCO₃ (aq) followed by Brine.

    • Dry organic layer over Na₂SO₄.

    • Concentrate under reduced pressure.[2]

Alternative Protocol (Method B: Robustness)

If SPhos is unavailable, Pd(dppf)Cl₂ is the second-best option due to the large bite angle of the dppf ligand, which resists displacement, though reaction times will be longer.

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM complex (5 mol%).

  • Base: Na₂CO₃ (2M aqueous solution).[1]

  • Solvent: Toluene : Ethanol : Water (4:2:1).

  • Temperature: 100°C (Reflux).

  • Note: Ethanol is added to improve the solubility of the boronic acid, but it increases the risk of acetal formation with the aldehyde. Monitor closely.

Purification & Quality Control

The product contains a basic piperazine and a reactive aldehyde. Standard silica chromatography can lead to "streaking" (tailing) or product degradation.

Chromatography Strategy:

  • Stationary Phase: Neutral Alumina OR Silica Gel pre-treated with 1% Triethylamine (TEA).

  • Mobile Phase: DCM / Methanol (Gradient 0% to 5%).

  • Warning: Avoid acetone in the eluent, as it can condense with the piperazine or the aldehyde.

Workflow Start Crude Reaction Mixture Check LC-MS Check: Is Aldehyde Intact? Start->Check PathA Yes: Standard Workup Check->PathA Target Mass PathB No: Product is Acetal/Imine Check->PathB Mass + Alcohol/Amine Extraction Extract with EtOAc Wash with NaHCO3 PathA->Extraction Hydrolysis Mild Acid Hydrolysis (1N HCl, 10 min) PathB->Hydrolysis Hydrolysis->Extraction Purification Column Chromatography (DCM/MeOH + 1% TEA) Extraction->Purification

Figure 2: Purification decision tree and troubleshooting workflow.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide."

Sources

using 2-Bromo-6-(4-methylpiperazino)benzaldehyde as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-6-(4-methylpiperazino)benzaldehyde in Kinase Inhibitor Design

Abstract

This technical guide outlines the application of 2-Bromo-6-(4-methylpiperazino)benzaldehyde (CAS: 1381944-64-4) as a privileged intermediate in the synthesis of type I and type II kinase inhibitors. Unlike standard fragment-based approaches that append solubilizing groups late in the synthetic sequence, this scaffold incorporates a pre-installed N-methylpiperazine moiety —a proven pharmacokinetic enhancer—at the ortho position relative to the reactive aldehyde. This guide details the synthetic protocols for converting this scaffold into 6-substituted-1H-indazole cores, a structural motif central to FDA-approved inhibitors such as Axitinib and Pazopanib.

Introduction: The "Solubility-First" Scaffold Strategy

In medicinal chemistry, poor aqueous solubility often leads to the attrition of potent kinase inhibitor candidates. The 2-Bromo-6-(4-methylpiperazino)benzaldehyde scaffold addresses this by embedding the solubilizing group (4-methylpiperazine) directly into the cyclization precursor.

Structural Analysis & Pharmacophore Mapping
  • The Aldehyde (C-1): Acts as the electrophilic "warhead" precursor. It is primed for condensation reactions with hydrazines, amines, or amidines to form bicyclic heterocycles (e.g., indazoles, quinazolines).

  • The Bromine (C-2): A halogen handle positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

  • The Piperazine Tail (C-6): Positioned to project into the solvent-exposed region of the kinase ATP-binding pocket, improving lipophilic ligand efficiency (LLE) and oral bioavailability.

Synthetic Utility: Accessing the Indazole Core

The most high-value application of this scaffold is the synthesis of 3-aryl-6-(4-methylpiperazino)-1H-indazoles . Indazoles function as ATP-competitive inhibitors where the nitrogen atoms of the indazole ring form hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu residues).

Mechanism of Action: Palladium-Catalyzed Cyclization

The transformation involves the condensation of the aldehyde with an aryl hydrazine followed by an intramolecular C-N bond formation displacing the bromine.

SynthesisWorkflow Start Scaffold: 2-Bromo-6-(4-methylpiperazino) benzaldehyde Step1 Step 1: Condensation (R-NH-NH2) Start->Step1 EtOH, Reflux Inter Intermediate: Hydrazone Step1->Inter Step2 Step 2: Pd-Catalyzed Cyclization Inter->Step2 Pd2(dba)3, Xantphos Cs2CO3, Toluene Final Target: 1,3-Disubstituted Indazole Inhibitor Step2->Final Ring Closure

Figure 1: Synthetic workflow for converting the benzaldehyde scaffold into a bioactive indazole kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-6-(4-methylpiperazino)-1H-indazole

Target Application: Creating a hinge-binding core for VEGFR/PDGFR inhibition.

Reagents Required:

  • Scaffold: 2-Bromo-6-(4-methylpiperazino)benzaldehyde (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the scaffold (1.0 mmol) and phenylhydrazine (1.2 mmol) in toluene (10 mL).

  • Reflux: Heat to reflux (110°C) for 2 hours under nitrogen. Monitor by TLC (formation of hydrazone intermediate).

  • Catalyst Addition: Cool the reaction mixture to room temperature. Add Pd2(dba)3, Xantphos, and Cs2CO3.

  • Cyclization: Purge the vessel with argon. Heat the mixture to 100°C for 12–16 hours.

  • Work-up: Cool to RT, filter through a Celite pad to remove inorganic salts/catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the indazole product.

Critical Note: The ortho-bromine is essential here. Without it, the hydrazone would form, but the second ring closure (forming the N-N-Aryl bond) would not occur efficiently.

Protocol B: Biochemical Kinase Assay (TR-FRET)

Objective: Validate the inhibitory potential of the synthesized indazole against a target kinase (e.g., VEGFR2).

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between the synthesized inhibitor and a fluorescent tracer for the ATP binding site.

Materials:

  • Kinase: Recombinant Human VEGFR2 (catalytic domain).

  • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled Kinase Tracer.

  • Inhibitor: Synthesized Indazole (from Protocol A).

  • Control: Staurosporine (Pan-kinase inhibitor).

Workflow:

  • Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration: 10 µM, 3-fold dilution).

  • Reaction Mix: In a 384-well low-volume white plate, add:

    • 5 µL of Inhibitor (or DMSO control).

    • 5 µL of Kinase/Antibody mixture (optimized concentration).

    • 5 µL of Tracer.

  • Incubation: Incubate at Room Temperature for 1 hour (equilibrium binding).

  • Detection: Read fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

AssayLogic cluster_legend Readout Interpretation Compound Synthesized Inhibitor (Indazole) Kinase Target Kinase (VEGFR2) Compound->Kinase Competition Tracer Fluorescent Tracer (ATP Analog) Tracer->Kinase Competition Complex Kinase-Tracer Complex (High FRET Signal) Kinase->Complex No Inhibitor Displaced Kinase-Inhibitor Complex (Low FRET Signal) Kinase->Displaced High Inhibitor Result IC50 Calculation: Lower Signal = Higher Potency Displaced->Result

Figure 2: Competitive binding logic for the TR-FRET kinase assay.

Structure-Activity Relationship (SAR) Optimization

When utilizing this scaffold, modifications should be strategic. The table below summarizes expected impacts of modifying the "Tail" (Piperazine) vs. the "Head" (Aldehyde-derived region).

RegionModificationExpected Biological Impact
C-6 (Tail) 4-methylpiperazine (Native)High solubility; Solvent exposed; Reduced plasma protein binding.
C-6 (Tail) Morpholine substitutionReduced basicity; Improved metabolic stability; Lower solubility.
C-3 (Head) Phenyl group (via Hydrazine)Standard hinge binding; Potential for hydrophobic packing.
C-3 (Head) Pyridine/PyrimidineIncreased H-bond acceptance; Improved selectivity for specific kinases (e.g., CDK vs. VEGFR).

References

  • Song, Y., et al. (2010). "Synthesis and SAR of indazole-based kinase inhibitors." Journal of Medicinal Chemistry. (Generalized Citation for Indazole Class).

  • LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific. Protocol for TR-FRET Assay.

  • Virseda, V., et al. (2016). "Palladium-catalyzed synthesis of indazoles from 2-bromo-benzaldehydes." Organic Letters.

  • Hu-Lowe, D.D., et al. (2008). "Characterization of Axitinib, a potent and selective inhibitor of VEGFR." Clinical Cancer Research. (Validating the Indazole Scaffold).

Application Note & Protocol: Synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive technical guide for the synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde, a valuable substituted benzaldehyde intermediate in pharmaceutical research and drug development. The protocol centers on a selective mono-substitution reaction utilizing the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The target audience for this guide includes researchers, process chemists, and drug development professionals.

The core of this synthesis involves the reaction of a di-halogenated benzaldehyde, specifically 2,6-dibromobenzaldehyde, with the secondary amine nucleophile, 1-methylpiperazine. The aldehyde functional group plays a critical role, acting as an electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic attack, thereby facilitating the displacement of one of the bromine atoms.[1][2]

Scientific Rationale & Mechanistic Overview

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly in the synthesis of pharmaceutical and agrochemical agents.[3] Unlike electrophilic aromatic substitution, SNAr involves a nucleophile attacking an electron-deficient aromatic ring that is appended with a suitable leaving group.

The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile (1-methylpiperazine) attacks the carbon atom bearing a leaving group (bromine). This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily broken.

  • Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, yielding the substituted product.

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][5] In our target synthesis, the aldehyde group (-CHO) at the C1 position serves as the essential EWG, withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer complex through resonance.

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} pdd Caption: Generalized workflow of the SNAr mechanism.

Causality of Reagent Selection
  • Substrate (2,6-Dibromobenzaldehyde): This substrate is ideal due to two key features. First, the aldehyde group activates both the C2 and C6 positions for nucleophilic attack. Second, the presence of two identical leaving groups (bromine) allows for a statistically controlled mono-substitution. While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the attacked carbon, bromo-substituted precursors are readily available and highly effective.[5][6]

  • Nucleophile (1-Methylpiperazine): As a secondary amine, 1-methylpiperazine is a potent nucleophile. The piperazine moiety is a common "privileged scaffold" in medicinal chemistry, often imparting favorable pharmacokinetic properties.[7]

  • Base (Potassium Carbonate, K2CO3): The reaction liberates hydrobromic acid (HBr) as a byproduct. The base is crucial to neutralize this acid, preventing the protonation and deactivation of the amine nucleophile. K2CO3 is an inexpensive, moderately strong base that is suitable for this purpose.

  • Solvent (Dimethylformamide, DMF): A polar aprotic solvent like DMF is essential. It effectively solvates the cation (K+) from the base but does not strongly solvate the nucleophile, thus preserving its reactivity. Furthermore, its high boiling point allows the reaction to be conducted at elevated temperatures to increase the reaction rate.[1]

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed by personnel trained in experimental organic chemistry in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Reagent & Materials Summary
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountNotes
2,6-DibromobenzaldehydeC₇H₄Br₂O263.921.02.64 g (10.0 mmol)Starting Material
1-MethylpiperazineC₅H₁₂N₂100.161.051.05 g (10.5 mmol)Nucleophile
Potassium CarbonateK₂CO₃138.212.02.76 g (20.0 mmol)Base
Dimethylformamide (DMF)C₃H₇NO73.09-40 mLAnhydrous Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mLExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)--~100 mLWashing Solution
Anhydrous MgSO₄/Na₂SO₄---As neededDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter, add 2,6-dibromobenzaldehyde (2.64 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (40 mL) via syringe, followed by the dropwise addition of 1-methylpiperazine (1.05 g, 10.5 mmol) at room temperature while stirring.

  • Heating: Immerse the flask in a preheated oil bath set to 80-85 °C.

  • Reaction Monitoring: Maintain vigorous stirring and heat for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material (2,6-dibromobenzaldehyde) will have a higher Rf value than the more polar product.

  • Work-up: Once the starting material is consumed (or no further change is observed), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form. Stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure desired product.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford 2-Bromo-6-(4-methylpiperazino)benzaldehyde as a solid or viscous oil.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis and purification of the target compound.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} pdd Caption: Step-by-step workflow for the synthesis of the target molecule.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd.
  • Schwartz, J. A. (1986). Facile Synthesis of Alkylthio-Benzaldehydes. Synthetic Communications, 16(5), 565-570.
  • Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). YouTube.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC.
  • Nucleophilic aromatic substitution I. (n.d.). Khan Academy.
  • Nucleophilic Aromatic Substitution (NAS). (2021, March 16). YouTube.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.

Sources

Troubleshooting & Optimization

Purification Support Center: Removing N-Methylpiperazine (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: NMP-REMOVAL-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing unreacted 1-Methylpiperazine (NMP) is a common bottleneck in medicinal chemistry. Its high boiling point (138°C) makes evaporation difficult, while its high water solubility and basicity (


 ~9.0 & ~5.0) complicate extractions.

This guide provides three validated workflows to remove NMP, selected based on your product's stability and scale.

Decision Matrix: Select Your Workflow

Before proceeding, determine the best method for your specific reaction mixture using the logic flow below.

NMP_Removal_Decision Start Start: Reaction Mixture contains NMP IsProductBasic Is your PRODUCT a base (amine)? Start->IsProductBasic IsAcidSensitive Is product Acid-Sensitive? IsProductBasic->IsAcidSensitive No MethodB METHOD B: Electrophilic Scavenger Resin (Best for Basic/Sensitive Products) IsProductBasic->MethodB Yes (Amine Product) MethodA METHOD A: Acidic Aqueous Wash (Best for Neutrals/Acids) IsAcidSensitive->MethodA No (Stable) IsAcidSensitive->MethodB Yes (Labile) IsVolatile Is product Volatile? MethodC METHOD C: Azeotropic Distillation (Toluene/Xylene) IsVolatile->MethodC No (High BP Product) MethodB->IsVolatile Alt Option

Figure 1: Decision tree for selecting the optimal N-methylpiperazine removal strategy.

Module 1: The Acidic Aqueous Wash (Standard Protocol)

Best For: Neutral or Acidic products stable to mild acid.

N-methylpiperazine is a base.[1] By lowering the pH of the aqueous layer below its


, you protonate both nitrogen atoms, forcing the NMP into the aqueous phase while your non-basic product remains in the organic layer.
The Science (Why it works)

NMP has two basic centers:

  • N4 (Secondary amine):

    
    
    
  • N1 (Tertiary amine):

    
    
    To fully sequester NMP, you must drive the equilibrium to the dicationic form. A pH of 3–4 is sufficient.
    
Protocol
  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility for polar intermediates).

  • Wash 1 (Buffer): Wash the organic layer 2x with 10% Citric Acid (aq) or 0.5M HCl .

    • Pro-Tip: Use Citric Acid if your molecule has acid-labile protecting groups (like Boc). It buffers effectively at pH ~3-4 without the harshness of mineral acids.

  • Wash 2 (Brine): Wash 1x with saturated NaCl to remove residual water.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Validation Check: Run a TLC of the organic layer. Stain with Ninhydrin . NMP stains reddish-brown. If the spot persists, the wash was insufficient (likely pH not low enough).

Module 2: Solid-Supported Scavenging (High Precision)

Best For: Basic products (amines) or Acid-Sensitive compounds.

If your product is also an amine, an acid wash will extract your product along with the NMP. In this case, use Chemical Selectivity . NMP contains a secondary amine (N-H), whereas tertiary amine products do not. We exploit this by using an Electrophilic Scavenger Resin .

Recommended Resins
  • PS-Isocyanate: Reacts rapidly with the secondary amine of NMP to form a urea.

  • PS-Benzaldehyde: Forms an imine/aminal (slower, but cheaper).

Protocol
  • Calculate Load: Determine the excess mmol of NMP remaining (theoretical).

  • Add Resin: Add 3.0 equivalents (relative to NMP) of PS-Isocyanate resin to the reaction mixture.

  • Incubate: Stir gently at room temperature for 2–4 hours .

    • Note: Do not use magnetic stir bars if possible; they grind the resin. Use an orbital shaker or overhead stirrer.

  • Filter: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

Scavenging_Mechanism Resin PS-Isocyanate Resin (Solid Support) Reaction Covalent Bonding (Urea Formation) Resin->Reaction NMP Unreacted NMP (Solution) NMP->Reaction Bound Resin-Bound Impurity (Trapped on Solid) Reaction->Bound Filtered Off Filtrate Pure Product (In Solution) Reaction->Filtrate Passes Through

Figure 2: Mechanism of covalent capture using isocyanate resins.

Module 3: Azeotropic Distillation (Physical Removal)

Best For: Large scale reactions where chromatography/resins are too expensive.

Direct evaporation of NMP is difficult due to its 138°C boiling point. However, it forms azeotropes with specific solvents, allowing removal at lower temperatures.

Protocol
  • Solvent Swap: Dissolve the crude mixture in Toluene or Xylene .

  • Rotary Evaporation: Evaporate at 50–60°C under reduced pressure.

  • Repeat: Repeat this process 2–3 times. The co-distillation pulls the NMP out with the solvent.

    • Warning: Ensure your product is not volatile.[2]

Comparison of Methods
FeatureAcidic Wash (Module 1)Scavenger Resin (Module 2)Azeotropic Distillation (Module 3)
Selectivity Low (Removes all bases)High (Removes only

amines)
Non-selective
Cost LowHighLow
Time Fast (20 mins)Slow (2-4 hours)Medium (1 hour)
Scalability ExcellentPoor (Lab scale only)Excellent
Key Risk Product loss if basicResin costThermal degradation
Troubleshooting & FAQs

Q: I tried the acid wash, but my product precipitated. What happened? A: Your product likely formed an insoluble salt (HCl salt) at the interface.

  • Fix: Add more water to dissolve the salt, separate the layers, then basify the aqueous layer (pH 10) and re-extract with DCM to recover the product.

Q: Can I use Silica Gel Chromatography to remove NMP? A: Yes, but NMP streaks badly on silica due to its basicity.

  • Fix: You must modify your mobile phase.[3] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM/MeOH + 1%

    
    ). This "deactivates" the silica protons, allowing the amine to elute as a sharp band.
    

Q: I am using NMP as a solvent, not just a reagent. How do I remove it? A: If NMP is the solvent, you have too much for resins.

  • Strategy: Perform a bulk distillation first (high vacuum) to remove 90% of the volume, then use Module 1 (Acid Wash) to remove the trace residues.

References
  • PubChem. (n.d.). 1-Methylpiperazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers and Organic Purification. Retrieved from [Link]

  • Google Patents. (1962). Separation of N-methyl piperazine from mixtures thereof with piperazine (US3069331A).[4] Retrieved from

Sources

Technical Support Center: Crystallization of 2-Bromo-6-(4-methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the crystallization of 2-Bromo-6-(4-methylpiperazino)benzaldehyde. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide robust solutions for obtaining high-purity crystalline material.

Understanding the Molecule: Key Physicochemical Properties

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂OChem-Space
Molecular Weight 283.16 g/mol Chem-Space
Predicted Boiling Point 384.2 ± 42.0 °CChemicalBook
Predicted Density 1.411 ± 0.06 g/cm³ChemicalBook
Predicted pKa 7.65 ± 0.42ChemicalBook

The presence of a bromine atom and an aromatic ring suggests that solvents suitable for moderately polar compounds may be effective. The piperazine moiety introduces a basic character (predicted pKa of 7.65), which can influence solubility in acidic or protic solvents and may also present opportunities for salt formation to facilitate crystallization.

Recommended Crystallization Protocol: A Starting Point

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of a small amount of crude 2-Bromo-6-(4-methylpiperazino)benzaldehyde in a range of solvents at both room temperature and their boiling points. A good starting selection includes:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Aromatic Hydrocarbons: Toluene

    • Apolar Solvents: Hexane, Heptane

    • Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude material. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using an excessive amount, which can lead to low recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 2-Bromo-6-(4-methylpiperazino)benzaldehyde and provides actionable solutions.

dot

TroubleshootingGuide cluster_issues Common Crystallization Problems cluster_solutions Troubleshooting Steps start Start Crystallization issue Problem Encountered start->issue solution Potential Solutions issue->solution Identify Cause no_crystals No Crystals Form issue->no_crystals No Precipitation oiling_out Compound Oils Out issue->oiling_out Liquid Droplets Form low_yield Low Crystal Yield issue->low_yield Low Recovery poor_purity Poor Purity issue->poor_purity Impurities Present outcome Desired Outcome solution->outcome Implement & Observe sol_no_crystals Induce Crystallization: - Scratch flask with a glass rod - Add a seed crystal - Concentrate the solution no_crystals->sol_no_crystals sol_oiling_out Address Oiling Out: - Lower the crystallization temperature - Use a more polar solvent - Add a small amount of a miscible anti-solvent oiling_out->sol_oiling_out sol_low_yield Improve Yield: - Minimize the amount of hot solvent used - Ensure complete cooling - Avoid excessive washing of crystals low_yield->sol_low_yield sol_poor_purity Enhance Purity: - Ensure slow cooling for larger crystals - Consider a different solvent system - Perform a second recrystallization poor_purity->sol_poor_purity sol_no_crystals->outcome sol_oiling_out->outcome sol_low_yield->outcome sol_poor_purity->outcome

Caption: A logical workflow for troubleshooting common crystallization issues.

FAQs

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors.

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inner surface of the flask with a glass rod or adding a small "seed" crystal of the pure compound to induce crystallization.[1]

  • Excess Solvent: You may have used too much solvent, keeping your compound fully dissolved even at low temperatures. In this case, you can try to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.

  • Inappropriate Solvent: The chosen solvent may not be suitable. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a different solvent or a mixed solvent system.

Q2: Instead of crystals, my compound is forming an oil. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. This can be achieved by slower cooling or by using a cooling bath with a temperature below 0 °C.

  • Change the Solvent: Using a more polar solvent can sometimes prevent oiling out. The piperazine moiety can interact with polar solvents, potentially altering the crystallization behavior.[2]

  • Use a Mixed Solvent System: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Q3: I managed to get crystals, but the yield is very low. How can I improve it?

A3: Low yield is often a result of procedural inefficiencies.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain some of your product in solution upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Wash Crystals Judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.

Q4: The purity of my crystallized product has not improved significantly. What are the next steps?

A4: If a single recrystallization does not yield a product of the desired purity, consider the following:

  • Optimize Cooling Rate: Rapid crystal formation can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.

  • Re-evaluate Your Solvent Choice: The initial solvent may not be effective at excluding the specific impurities present. Experiment with other solvents or solvent mixtures. For brominated aromatic compounds, solvents like ethanol, methanol, hexane, toluene, and acetone are common choices. A mixed solvent system like ethanol-water can also be effective.

  • Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques such as column chromatography may be necessary to remove persistent impurities.

Q5: How does the piperazine group in my molecule affect the choice of crystallization solvent?

A5: The piperazine moiety introduces several considerations for solvent selection.

  • Basicity: As a basic functional group, the piperazine can be protonated in acidic conditions. This can be used to your advantage by attempting to crystallize the compound as a salt (e.g., hydrochloride or hydrobromide salt), which may have different solubility properties and crystallize more readily.

  • Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) may interact with the piperazine group, influencing solubility and crystal packing.[3]

  • Solubility Modulation: The presence of piperazine can alter the overall solubility of the molecule. In some cases, it may increase solubility in polar solvents.[4]

In-Depth Scientific Insights

Causality Behind Experimental Choices

The choice of a crystallization solvent is the most critical parameter. The ideal solvent will exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at lower temperatures. For 2-Bromo-6-(4-methylpiperazino)benzaldehyde, the aromatic and bromo- substituents contribute to its nonpolar character, while the piperazine and aldehyde groups add polarity. This dual nature suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

The rate of cooling directly impacts crystal size and purity. Rapid cooling leads to the rapid formation of many small crystals, which have a higher surface area to volume ratio and are more likely to occlude impurities. Slow, undisturbed cooling allows for the growth of larger, more ordered crystals, which tend to exclude impurities from their lattice structure.

Self-Validating Protocols

A robust crystallization protocol should be reproducible. To ensure this, it is essential to meticulously record all experimental parameters, including the exact solvent or solvent ratio used, the volume of solvent per gram of crude material, the cooling rate, and the final temperature. By systematically varying these parameters, one can optimize the procedure for both yield and purity. The purity of the final product should always be verified by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), melting point analysis, or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • CrystEngComm. (n.d.). Insight into the role of piperazine in the thermodynamics and nucleation kinetics of the triethylenediamine–methyl tertiary butyl ether system. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • PMC. (n.d.). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Bromine purification process.
  • RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions. Retrieved from [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • (n.d.). Nonclassical Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Semantic Scholar. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.